molecular formula C15H22ClNO2 B2899494 Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride CAS No. 2172596-31-3

Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride

Cat. No. B2899494
CAS RN: 2172596-31-3
M. Wt: 283.8
InChI Key: IJZMEBFADVXBKL-UHFFFAOYSA-N
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Description

The closest compound I found is "Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate" . It’s a chemical compound with the molecular formula C11H13NO2 . Another related compound is “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” with a molecular weight of 233.31 .


Molecular Structure Analysis

The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is represented by the SMILES string COC(=O)c1ccc2NCCCc2c1 . The InChI key for “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is QEXLWTVSUXSGEQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a powder with a melting point of 73-76 °C . The “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is also a powder and is stored at room temperature .

Scientific Research Applications

Safety and Hazards

“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation and is harmful if swallowed . The “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” has similar hazard statements .

properties

IUPAC Name

methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-15(2,3)12-8-11-7-10(14(17)18-4)5-6-13(11)16-9-12;/h5-7,12,16H,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZMEBFADVXBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC2=C(C=CC(=C2)C(=O)OC)NC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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